molecular formula C17H22N2O3S B12906904 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- CAS No. 199851-92-8

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)-

Cat. No.: B12906904
CAS No.: 199851-92-8
M. Wt: 334.4 g/mol
InChI Key: SVIWOMCBSZNNQI-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- is a complex organic compound with a unique structure that includes a pyrimidinone core, an ethyl group, a phenylmethyl group, and a dimethoxyethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- typically involves multiple steps. One common route starts with the preparation of the pyrimidinone core, followed by the introduction of the ethyl and phenylmethyl groups. The final step involves the addition of the dimethoxyethylthio group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole
  • 3-(2,2-Dimethoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Uniqueness

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

199851-92-8

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

4-benzyl-2-(2,2-dimethoxyethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2O3S/c1-4-13-14(10-12-8-6-5-7-9-12)18-17(19-16(13)20)23-11-15(21-2)22-3/h5-9,15H,4,10-11H2,1-3H3,(H,18,19,20)

InChI Key

SVIWOMCBSZNNQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC=C2

Origin of Product

United States

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